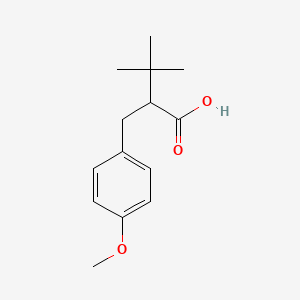
1,1'-Oxybis(2-chloroethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(2-chloroethanol) is an organic compound with the molecular formula C4H8Cl2O3. It is a colorless liquid that is used in various industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(2-chloroethanol) can be synthesized through the reaction of ethylene oxide with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C2H4O} + \text{HCl} \rightarrow \text{C2H5ClO} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Oxybis(2-chloroethanol) often involves the use of large-scale reactors where ethylene oxide and hydrochloric acid are combined. The reaction mixture is then purified through distillation to separate the desired product from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(2-chloroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,1’-Oxybis(2-chloroethanol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(2-chloroethanol) involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethanol: A related compound with similar reactivity but different physical properties.
Ethylene oxide: Another related compound used in similar industrial applications.
Uniqueness
1,1’-Oxybis(2-chloroethanol) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual chlorine atoms make it particularly useful in substitution reactions, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
7737-02-2 |
|---|---|
Formule moléculaire |
C4H8Cl2O3 |
Poids moléculaire |
175.01 g/mol |
Nom IUPAC |
2-chloro-1-(2-chloro-1-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H8Cl2O3/c5-1-3(7)9-4(8)2-6/h3-4,7-8H,1-2H2 |
Clé InChI |
ZSHRTYLLCDMOML-UHFFFAOYSA-N |
SMILES canonique |
C(C(O)OC(CCl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


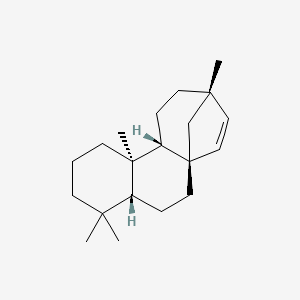

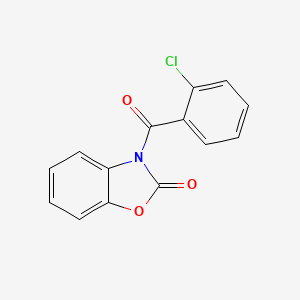


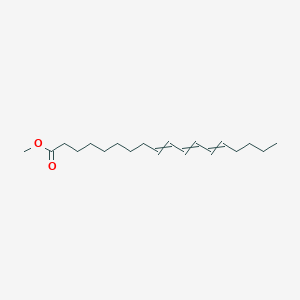
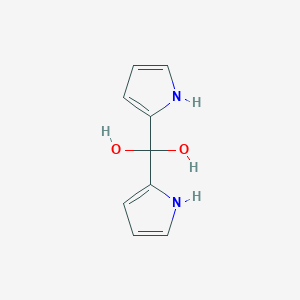

methanone](/img/structure/B14174300.png)


![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)

